2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl-
CAS No.: 68016-05-7
Cat. No.: VC3774145
Molecular Formula: C25H20N4O4
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68016-05-7 |
|---|---|
| Molecular Formula | C25H20N4O4 |
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | 4-[(5-carbamoyl-2-methoxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C25H20N4O4/c1-33-21-12-11-16(24(26)31)14-20(21)28-29-22-18-10-6-5-7-15(18)13-19(23(22)30)25(32)27-17-8-3-2-4-9-17/h2-14,30H,1H3,(H2,26,31)(H,27,32) |
| Standard InChI Key | ZWPGSNPNNSTONK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O |
Introduction
Chemical Structure and Properties
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl- is characterized by its intricate molecular architecture, featuring a naphthalene backbone with multiple functional groups that contribute to its unique physicochemical properties. The compound contains an azo group (-N=N-), which is responsible for its chromophoric properties and potential applications in dye chemistry. The molecular framework also incorporates hydroxyl, carboxamide, and methoxy functionalities that significantly influence its solubility, reactivity, and biological interactions.
Physical and Chemical Characteristics
The physical and chemical characteristics of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl- are summarized in Table 1. This compound has a defined molecular weight and specific chemical identifiers that facilitate its classification and investigation in research settings. The presence of multiple functional groups contributes to its complex chemical behavior and potential applications in various fields of study.
Table 1: Physical and Chemical Properties of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl-
| Property | Value |
|---|---|
| CAS Number | 68016-05-7 |
| Molecular Formula | C25H20N4O4 |
| Molecular Weight | 440.4 g/mol |
| Physical Appearance | Colored solid (exact color dependent on crystal form) |
| Functional Groups | Azo (-N=N-), hydroxyl (-OH), carboxamide (-CONH2, -CONH-), methoxy (-OCH3) |
| Solubility | Moderately soluble in polar organic solvents |
The compound's molecular structure incorporates a naphthalene backbone with strategic substitutions that enhance its stability and functional properties. The azo linkage between aromatic rings contributes to its chromophoric nature, while the hydroxyl and carboxamide groups increase its potential for hydrogen bonding and influence its solubility profile.
Synthetic Approaches
The synthesis of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl- typically involves multi-step procedures that require precise control of reaction conditions to ensure high yield and purity. The synthetic pathways often employ diazotization and coupling reactions, which are fundamental methodologies in the preparation of azo compounds.
Diazotization and Coupling Reactions
The synthesis generally begins with the diazotization of an appropriate amine precursor, followed by coupling with a naphthalene derivative. This approach requires careful temperature control, typically maintaining conditions below 5°C during the diazotization step to prevent decomposition of the diazonium intermediate. The coupling reaction often necessitates precise pH adjustment to optimize the reactivity of the coupling components and maximize yield.
The synthetic pathway can be conceptualized as follows:
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Diazotization of 5-(aminocarbonyl)-2-methoxyphenylamine with sodium nitrite in acidic conditions
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Coupling of the resultant diazonium salt with 3-hydroxy-N-phenyl-2-naphthalenecarboxamide
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Purification of the final product through recrystallization or chromatographic techniques
Careful monitoring of reaction parameters is essential throughout the synthetic process to ensure the structural integrity and purity of the final compound. The synthesis requires expertise in handling reactive intermediates and implementing appropriate purification methods to obtain the desired product with high purity.
Chemical Reactivity Profile
The chemical reactivity of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl- is largely determined by its diverse functional groups, each contributing distinct reactive characteristics. Understanding these reactivity patterns is essential for predicting the compound's behavior in various chemical environments and for designing appropriate modification strategies for specific applications.
Functional Group Reactivity
The compound exhibits several key reactivity patterns associated with its constituent functional groups:
Azo Group Reactions: The azo linkage (-N=N-) can undergo reduction reactions, potentially converting to amine functionalities under appropriate reducing conditions. This transformation significantly alters the compound's chromophoric properties and can be utilized for controlled modification of its spectral characteristics.
Analytical Characterization Techniques
Comprehensive characterization of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl- requires the application of multiple analytical techniques to elucidate its structural features, purity profile, and physicochemical properties. These analytical approaches are essential for confirming synthetic success, monitoring reaction progress, and ensuring the quality of the final product.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents a primary analytical tool for the characterization and purity assessment of this compound. Effective HPLC analysis can be performed using a reverse-phase approach with appropriate column selection and mobile phase composition.
Table 2: HPLC Conditions for Analysis of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl-
| Parameter | Specification |
|---|---|
| Column Type | Newcrom R1 or equivalent C18 column |
| Mobile Phase | Acetonitrile/Water/Phosphoric acid mixture |
| Detection | UV-Visible detector (λmax dependent on specific formulation) |
| Flow Rate | Typically 1.0 mL/min (optimized based on resolution requirements) |
| Sample Preparation | Dissolution in appropriate organic solvent (e.g., DMSO, acetonitrile) |
The HPLC analysis provides crucial information about the compound's purity, enabling the detection and quantification of potential synthetic impurities or degradation products. The chromatographic profile serves as an important quality indicator and facilitates batch-to-batch consistency assessment.
Spectroscopic Characterization
Spectroscopic techniques provide essential structural information and confirmation of the compound's identity. Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are particularly valuable for comprehensive structural elucidation.
NMR spectroscopy (¹H and ¹³C) provides detailed information about the proton and carbon environments within the molecule, enabling confirmation of the substitution patterns and structural integrity. Mass spectrometry confirms the molecular weight and can provide fragmentation patterns that further support structural assignments. Infrared spectroscopy identifies key functional groups through their characteristic absorption bands, offering additional structural validation.
UV-Visible spectroscopy is particularly relevant for this compound due to its chromophoric nature, providing absorption maxima that reflect its electronic structure and can be correlated with its color properties and potential applications in dye chemistry.
Applications and Research Significance
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl- exhibits diverse potential applications across multiple scientific and industrial domains. Its complex structure and unique functional properties make it relevant for investigations in both fundamental research and applied technologies.
Dye Chemistry Applications
The compound's azo structure, with its characteristic chromophoric properties, positions it as a potentially valuable entity in dye chemistry. The presence of an azo group contributes to vibrant coloration and stability, making it suitable for consideration in dye manufacturing processes where color intensity and persistence are critical parameters.
The strategic positioning of auxochromic groups (hydroxyl, carboxamide, and methoxy) around the azo chromophore can enhance color properties and binding affinities to various substrates. These structural features influence the compound's potential utility in specialized dyeing applications where specific spectral characteristics and substrate interactions are required.
Biological Research Applications
The structural complexity of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl- makes it a compound of interest in biological research contexts. Similar azo compounds have demonstrated various biological activities, including potential antimicrobial, antifungal, and anticancer properties.
The compound's multiple functional groups provide potential binding sites for interactions with biological macromolecules, including proteins and nucleic acids. These interactions could be exploited in research applications such as biological staining, molecular probes, or as starting points for the development of bioactive compounds with specific targeting capabilities.
| Aspect | Recommendation |
|---|---|
| Storage Conditions | Store in tightly closed containers in a cool, dry place away from direct light |
| Incompatibilities | Avoid strong oxidizing agents and reducing agents that might react with functional groups |
| Personal Protection | Utilize appropriate gloves, eye protection, and respiratory protection if dust formation is possible |
| Spill Management | Collect spilled material with minimal dust generation; avoid environmental release |
| Disposal | Dispose of as hazardous chemical waste according to local regulations and institutional guidelines |
These recommendations reflect general practices for handling complex organic compounds with potential hazards and should be supplemented with specific institutional guidelines and regulatory requirements applicable to the research or industrial context.
Future Research Directions
The complex structure and diverse functional properties of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl- present numerous opportunities for future research initiatives across multiple scientific domains. Several promising research directions merit consideration for advancing understanding and applications of this compound.
Structure-Property Relationship Studies
Systematic investigation of structure-property relationships through the synthesis and characterization of structural analogs could provide valuable insights into the influence of specific structural elements on the compound's physical, chemical, and biological properties. Such studies could guide the rational design of derivatives with enhanced properties for specific applications.
Advanced Spectroscopic Investigations
Detailed spectroscopic studies employing advanced techniques such as two-dimensional NMR spectroscopy, resonance Raman spectroscopy, and fluorescence spectroscopy could provide deeper insights into the compound's electronic structure and photophysical properties. These investigations could enhance understanding of its chromophoric behavior and potential photochemical applications.
Biological Activity Screening
Comprehensive screening for potential biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties, could identify valuable biomedical applications. Structure-activity relationship studies could subsequently guide optimization efforts to enhance desired biological activities while mitigating potential toxicity concerns.
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